3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile
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Description
3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile is a chemical compound with the molecular formula C9H19NOSi . It has an average mass of 185.339 Da and a monoisotopic mass of 185.123596 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, and 1 nitrile (aliphatic) . The molecule contains 20 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Scientific Research Applications
Covalent Attachment to Inorganic Surfaces
Chemical reactions involving silicones, such as linear trimethylsilyl-terminated poly(dimethylsiloxane)s, with the surfaces of oxidized silicon, titanium, aluminum, and nickel have been reported. These reactions lead to covalently attached poly(dimethylsiloxane) polymer chains and hydrophobized inorganic surfaces. This property is significant for developing functionalized inorganic surfaces using simple silicones, which was previously overlooked due to the assumption that silicones are unreactive with inorganic oxide surfaces (Krumpfer & McCarthy, 2011).
Synthesis of Cedranoid Sesquiterpenes
The compound has been utilized in the synthesis of complex organic molecules, such as cedranoid sesquiterpenes. This showcases its role in facilitating organic reactions that lead to compounds with potential applications in pharmaceuticals and materials science (Yates et al., 1988).
Electrochemical Reduction
The electrochemical reduction of 2-butenenitrile, which shares a similar nitrile group with 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile, has shown the formation of nanometer-thick grafted films on metal surfaces. This application is crucial for developing coatings and interfaces in electronic devices (Deniau et al., 2006).
Solid Acid and Base-Catalyzed Cyanosilylation
Cyanosilylation of carbonyl compounds with cyanotrimethylsilane, related to this compound, catalyzed by solid acids and bases, has been explored. This method affords 2-(trimethylsiloxy)alkanenitriles, showcasing the potential of silicon-containing compounds in catalysis and synthetic chemistry (Higuchi et al., 1993).
Properties
IUPAC Name |
3,3-dimethyl-2-trimethylsilyloxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOSi/c1-9(2,3)8(7-10)11-12(4,5)6/h8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIFFJGNUDQZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88522-73-0 |
Source
|
Record name | 3,3-dimethyl-2-[(trimethylsilyl)oxy]butanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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